1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Overview
Description
“1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 117836-13-2. Its molecular weight is 291.3 and its IUPAC name is 1-benzyl 2-methyl (S)-5-oxopiperidine-1,2-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/t13-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Asymmetric Synthesis
One study describes the asymmetric syntheses of piperidinecarboxylic acid derivatives, including N-Boc and N-Cbz protected analogues, starting from amino acids like L-aspartic acid and N-Cbz-beta-alanine. These syntheses involve steps such as tribenzylation, alkylation, hydroboration, ozonolysis, and reductive amination, highlighting the utility of these compounds in producing optically pure piperidine derivatives with potential applications in medicinal chemistry and drug synthesis (Xue et al., 2002).
Structure-Activity Relationships
Research into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists identified key structural requirements for potent activity. These studies help in understanding how modifications to the piperidine structure influence binding to cannabinoid receptors, offering insights into designing more selective and potent ligands for therapeutic use (Lan et al., 1999).
Chiral Building Blocks for Alkaloids
Another study explored a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids. This work demonstrates the importance of these compounds in the synthesis of complex natural products and potential pharmaceuticals (Takahata et al., 2002).
Coordination Polymers and Magnetic Materials
Research involving carboxylate-based ligands, including derivatives of piperidinecarboxylic acid, in the synthesis of coordination polymers with Co(II) ions, has shown potential applications in the development of new materials with unique magnetic properties. These materials could be useful in various technological applications, including data storage and sensors (Ahmad et al., 2012).
Synthesis of Biological Active Alkaloids
A study highlighted the synthesis of sedridines, ethylnorlobelols, and coniine from enantiomers of piperidine-1-carboxylic acid esters, underscoring the role of these compounds as intermediates in producing biologically active alkaloids. This research is significant for drug discovery and the development of new therapeutic agents (Passarella et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, H335, which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements are P261, P280, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 5-oxopiperidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKHJRQXLOFHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.